

Unraveling the Role of Fungal Melanin ML226 in Lipid Metabolism: A Technical Guide

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Compound of Interest

Compound Name: ML226

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An In-depth Examination of a Promising Hypolipidemic Agent for Researchers and Drug Development Professionals

Introduction

In the landscape of metabolic research, novel compounds that can effectively modulate lipid metabolism are of paramount importance for the development of new therapeutics against dyslipidemia, obesity, and related cardiovascular diseases. This technical guide delves into the significant role of a specific fungal melanin, designated here as **ML226**, in lipid metabolism research. While the identifier "**ML226**" has been associated with compounds from different fungal sources in scientific literature, this document focuses on the compelling evidence surrounding the hypolipidemic properties of melanin extracted from the fungus *Lachnum YM226*. This melanin, referred to as LM in key studies, has demonstrated a remarkable capacity to regulate lipid profiles, offering a promising avenue for further investigation and drug discovery.

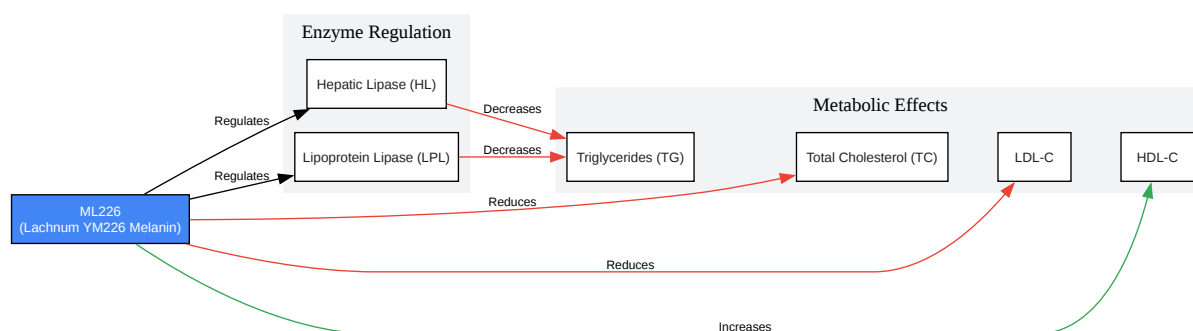
This guide provides a comprehensive overview of the mechanism of action, experimental data, and methodologies related to the study of *Lachnum YM226* melanin, serving as a vital resource for researchers, scientists, and professionals in the field of drug development.

Core Mechanism of Action

ML226, the melanin derived from *Lachnum YM226*, exerts its influence on lipid metabolism primarily through the regulation of key enzymes involved in lipoprotein metabolism. The

hypolipidemic effect is partly attributed to its ability to modulate hepatic lipase (HL) and lipoprotein lipase (LPL) in both serum and liver tissue.[1] This regulation leads to a marked decrease in triglyceride levels, a key factor in its therapeutic potential.

Signaling Pathway of ML226 in Lipid Metabolism



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Caption: Signaling pathway of **ML226** in regulating lipid metabolism.

Quantitative Data on the Hypolipidemic Effects of ML226

The efficacy of **ML226** in improving lipid profiles has been quantified in preclinical studies. The following tables summarize the key findings from a study on high-fat diet-induced hyperlipidemic mice, demonstrating a dose-dependent effect.

Table 1: Effect of **ML226** on Serum Lipid Profile in Hyperlipidemic Mice

Group	Dose (mg/kg/day)	Total Cholesterol (TC)	Triglyceride (TG)	LDL-C	HDL-C
Normal Control (NC)	-	Normal	Normal	Normal	Normal
Hyperlipidemic Control (HC)	-	Elevated	Elevated	Elevated	Reduced
Positive Control (Simvastatin)	7	Reduced	Reduced	Reduced	Increased
LM-50	50	Reduced	Reduced	Reduced	Increased
LM-100	100	Significantly Reduced	Significantly Reduced	Significantly Reduced	Significantly Increased
LM-200	200	Markedly Reduced	Markedly Reduced	Markedly Reduced	Markedly Increased

Source: Adapted from a study on the hypolipidemic properties of melanin from Lachnum YM226.[\[1\]](#)

Table 2: Effect of **ML226** on Body Weight and Atherogenic Index

Group	Dose (mg/kg/day)	Body Weight	Atherogenic Index (AI)
Normal Control (NC)	-	Normal	Normal
Hyperlipidemic Control (HC)	-	Increased	Increased
Positive Control (Simvastatin)	7	Reduced	Reduced
LM-50	50	Reduced	Reduced
LM-100	100	Significantly Reduced	Significantly Reduced
LM-200	200	Markedly Reduced	Markedly Reduced

Source: Adapted from a study on the hypolipidemic properties of melanin from Lachnum YM226.[\[1\]](#)

Experimental Protocols

To facilitate the replication and further investigation of **ML226**'s properties, this section details the methodologies employed in the key cited study.

In Vivo Hyperlipidemia Model and Treatment

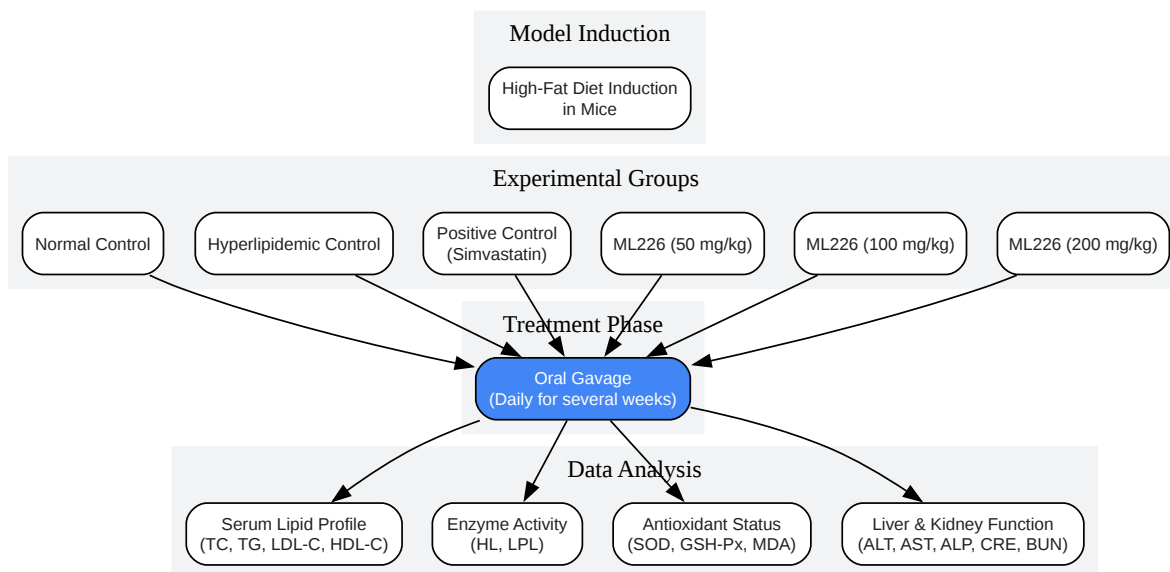
- Animal Model: Male Kunming mice are typically used. Hyperlipidemia is induced by feeding the mice a high-fat diet for a specified period (e.g., several weeks).
- Grouping and Administration:
 - Normal Control (NC) Group: Fed a standard diet.
 - Hyperlipidemic Control (HC) Group: Fed a high-fat diet.
 - Positive Control (PC) Group: Fed a high-fat diet and administered a standard hypolipidemic drug (e.g., simvastatin).

- **ML226** Treatment Groups (LM-50, LM-100, LM-200): Fed a high-fat diet and administered different doses of **ML226** (e.g., 50, 100, and 200 mg/kg/day) via oral gavage.
- Duration: The treatment is carried out for a defined period, during which body weight and other parameters are monitored.
- Sample Collection: At the end of the treatment period, blood and liver tissue samples are collected for biochemical analysis.

Biochemical Assays

- Serum Lipid Analysis: Total cholesterol (TC), triglyceride (TG), high-density lipoprotein cholesterol (HDL-C), and low-density lipoprotein cholesterol (LDL-C) levels in the serum are measured using commercially available assay kits.
- Enzyme Activity Assays: The activities of hepatic lipase (HL) and lipoprotein lipase (LPL) in both serum and liver homogenates are determined using specific assay kits.
- Antioxidant Enzyme Assays: The activities of superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), and the content of malondialdehyde (MDA) are measured in liver tissue to assess the antioxidant effects.[\[1\]](#)
- Liver and Kidney Function Tests: Serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), creatinine (CRE), and blood urea nitrogen (BUN) are measured to evaluate liver and kidney function.[\[1\]](#)

Experimental Workflow for Evaluating ML226



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Caption: Experimental workflow for in vivo evaluation of **ML226**.

Conclusion and Future Directions

The melanin derived from *Lachnum YM226* (**ML226**) has emerged as a compelling natural product with significant hypolipidemic properties. Its ability to modulate key enzymes in lipid metabolism, leading to a favorable alteration of the lipid profile, positions it as a promising candidate for the development of novel therapies for metabolic disorders. The dose-dependent efficacy and protective effects on liver and kidney functions further underscore its therapeutic potential.

Future research should focus on the precise elucidation of the molecular interactions between **ML226** and its target enzymes. Further fractionation and characterization of the active components within the melanin extract could lead to the identification of even more potent

derivatives. Additionally, long-term safety and efficacy studies in various preclinical models are warranted to pave the way for potential clinical translation. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to build upon in their exploration of this promising natural compound.

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References

- 1. Isolation, purification, and anti-aging activity of melanin from *Lachnum singerianum* - PubMed [pubmed.ncbi.nlm.nih.gov]
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